(2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-(2,4-dioxo-1-oxa-3-azaspiro[4.5]decan-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c12-7(13)6-11-8(14)10(16-9(11)15)4-2-1-3-5-10/h1-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZAXQREERAHET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)O2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid typically involves multiple steps. One common method starts with the reaction of 4-aminophenol with α-glycolic acid or lactic acid. The key step in the synthesis is the metal-catalyzed oxidative cyclization of the amide to form the spirocyclic structure . The reaction conditions are optimized to achieve high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like PhI(OAc)2 or bis(trifluoroacetoxy)iodobenzene (PIFA).
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxo and aza positions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2, PIFA
Reduction: Sodium borohydride
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives of the spirocyclic structure, while substitution reactions can introduce various functional groups at specific positions .
Scientific Research Applications
(2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound has shown potential antitumor activity against various cancer cell lines, including human lung cancer A549, human breast cancer MDA-MB-231, and human cervical cancer HeLa.
Materials Science: Its unique spirocyclic structure makes it a candidate for developing new materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinct chemical properties.
Mechanism of Action
The mechanism of action of (2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. In medicinal chemistry, its antitumor activity is attributed to its ability to interfere with cellular processes essential for cancer cell survival and proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Structural and Pharmacological Profiles
The following table summarizes key structural and pharmacological differences between (2,4-dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid and its analogs:
Key Structural and Functional Differences
Core Heteroatoms: The target compound features a 1-oxa-3-aza ring, while DiPOA, NNC 63-0532, and Ro 64-6198 have 1,3,8-triaza systems.
Substituent Effects :
- DiPOA : The 8-(3,3-diphenylpropyl) group enhances mu opioid receptor affinity and restricts CNS penetration due to increased hydrophobicity and molecular weight .
- NNC 63-0532 : The 8-naphthalenylmethyl group improves ORL1 binding (Ki = 7.3 nM) but reduces selectivity over opioid receptors compared to Ro 64-6198 .
- Target Compound : The 2,4-dioxo groups may increase polarity, limiting BBB penetration and favoring peripheral actions, akin to DiPOA’s acetic acid moiety .
Receptor Selectivity :
- DiPOA and the target compound lack significant ORL1 activity, whereas NNC 63-0532 and Ro 64-6198 are ORL1-selective. This divergence highlights the critical role of substituents in determining receptor specificity .
Research Findings and Implications
Pharmacokinetic and Therapeutic Potential
- Peripheral Restriction : DiPOA’s acetic acid group and bulky substituents prevent CNS entry, making it effective for inflammatory pain without opioid side effects . The target compound’s 2,4-dioxo groups may similarly restrict CNS penetration, suggesting utility in peripheral pain management.
- ORL1 Agonists : NNC 63-0532 and Ro 64-6198 demonstrate that spirocyclic scaffolds can achieve high ORL1 affinity, though selectivity varies with substituent bulk and hydrophobicity .
Biological Activity
(2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid is a complex organic compound notable for its unique spirocyclic structure, which includes a dioxo group, an oxa atom, and an azaspiro framework. This structure contributes to its potential biological activities, particularly in the field of medicinal chemistry. The compound's ability to interact with biological macromolecules positions it as a candidate for further pharmacological exploration.
The molecular formula of this compound is , with a molecular weight of 227.21 g/mol. Its structural characteristics enable various chemical reactions, making it a versatile compound in synthetic organic chemistry.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 227.21 g/mol |
| Structure | Spirocyclic |
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential anticancer properties. The compound's structural analogs have shown significant cytotoxic effects against various cancer cell lines.
Antitumor Activity
A series of studies have evaluated the antitumor activity of compounds related to this compound. For instance, derivatives of 1-Oxa-4-azaspiro[4.5]deca have demonstrated potent activity against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines.
Key Findings:
- Cytotoxicity : Compounds derived from the spirocyclic framework exhibited IC50 values in the low micromolar range against various cancer cell lines:
- A549: Compounds 11b and 11h showed IC50 values of 0.18 µM and 0.19 µM, respectively.
- MDA-MB-231: Compounds 11d, 11h, and 11k had IC50 values of 0.08 µM.
- HeLa: Compounds 11h, 11k, and 12c showed IC50 values below 0.20 µM.
These results indicate that modifications to the spirocyclic structure can enhance anticancer activity significantly .
The mechanism by which this compound exerts its biological effects involves interaction with key biological macromolecules such as proteins and nucleic acids. Such interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Interaction Studies
Interaction studies using techniques such as molecular docking and spectroscopy are crucial for understanding how this compound binds to target proteins involved in cancer progression. These studies help elucidate the pharmacodynamics and pharmacokinetics necessary for drug development.
Case Studies
Several case studies have illustrated the potential therapeutic applications of this compound:
- In Vivo Studies : Animal models treated with derivatives of this compound have shown reduced tumor growth rates compared to controls, suggesting effective bioavailability and therapeutic potential.
- Combination Therapies : Research indicates that combining this compound with established chemotherapeutics may enhance overall efficacy while minimizing side effects.
Q & A
Q. What are the established synthetic routes for (2,4-dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid, and how can purity be optimized?
The compound is synthesized via solid-phase parallel synthesis using Wang resin. Key steps include coupling Fmoc-protected intermediates (e.g., Fmoc-CPTD-OH) to the resin, followed by deprotection and functionalization with substituents like naphthalen-1-ylmethyl groups. Purity optimization involves iterative HPLC purification and mass spectrometry validation. Contaminants such as unreacted intermediates or oxidation byproducts are minimized using inert atmospheres and low-temperature reactions .
Table 1: Synthetic Optimization Parameters
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Coupling reagent | HATU/DIPEA | 78 | 92 |
| Deprotection | 20% piperidine/DMF | 85 | 95 |
| Final purification | Reverse-phase HPLC (C18) | 65 | 99 |
Q. How is the structural elucidation of this spirocyclic compound validated?
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) confirms the spirocyclic core and substituent geometry. Key bond lengths (e.g., C=O at 1.21 Å) and angles are compared to DFT-calculated values. NMR (¹H/¹³C) and HRMS further validate molecular weight and functional groups .
Q. What pharmacological mechanisms are associated with this compound?
The compound acts as a peripherally restricted μ-opioid receptor agonist (Ki = 7.3–118 nM). In vivo studies in rat carrageenan-induced inflammation models show antihyperalgesia (83% inhibition at 30 mg/kg) without central side effects. Binding assays using GTPγS functional activity confirm receptor selectivity .
Advanced Research Questions
Q. How can experimental design address contradictions in peripheral vs. central receptor activity?
Contradictions arise when systemic administration shows antiedematous effects (e.g., morphine’s central action) versus DiPOA’s peripheral restriction. To resolve this:
- Use selective receptor antagonists (e.g., q-naltrexone for peripheral μ-receptors).
- Compare intrathecal vs. intraplantar administration in rodent pain models.
- Validate blood-brain barrier exclusion via LC-MS quantification of brain tissue .
Table 2: Receptor Localization Studies
| Model | Administration Route | Edema Inhibition (%) | Hyperalgesia Inhibition (%) |
|---|---|---|---|
| Systemic morphine | Intraperitoneal | 54 | 80 |
| DiPOA | Intraplantar | 0 | 83 |
Q. What analytical challenges arise in quantifying this compound in biological matrices?
Challenges include low plasma stability (ester hydrolysis) and matrix interference. Solutions:
Q. How do computational models predict SAR for spirocyclic opioid agonists?
Molecular docking (AutoDock Vina) and MD simulations identify critical interactions:
- The spirocyclic oxygen forms hydrogen bonds with Tyr148 (μ-receptor).
- Naphthyl substituents enhance lipophilicity (logP > 3) for peripheral restriction.
- Free energy calculations (MM-PBSA) correlate with experimental Ki values .
Data Contradiction Analysis
Q. Why does DiPOA lack antiedematous effects despite potent antihyperalgesia?
Edema involves central μ-receptor modulation (e.g., hypothalamic-pituitary-adrenal axis), while hyperalgesia is peripherally mediated. DiPOA’s restricted distribution prevents CNS penetration, limiting edema control. This is confirmed by central morphine administration restoring antiedematous activity .
Q. How to reconcile variable binding affinities across structural analogs?
Variability arises from substituent steric effects (e.g., diphenylpropyl vs. naphthyl groups). SPR binding assays show diphenylpropyl analogs (Ki = 7.3 nM) have higher affinity due to hydrophobic pocket interactions. Competitive binding with DAMGO ([D-Ala²,N-Me-Phe⁴,Gly-ol]-enkephalin) validates receptor engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
